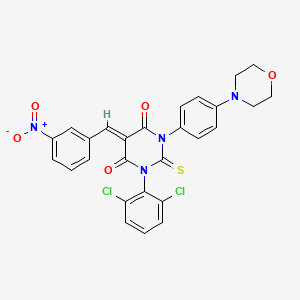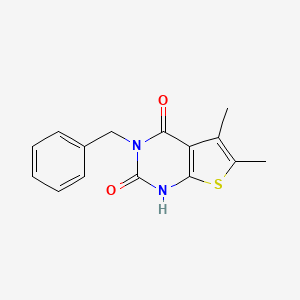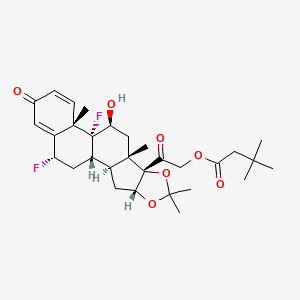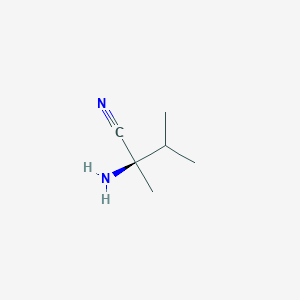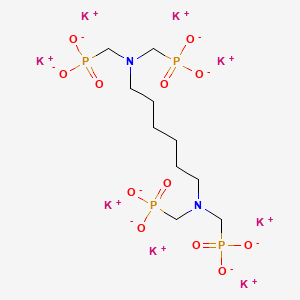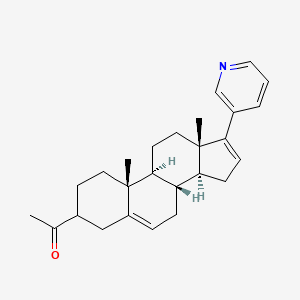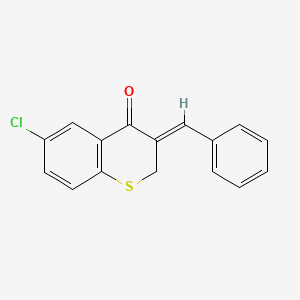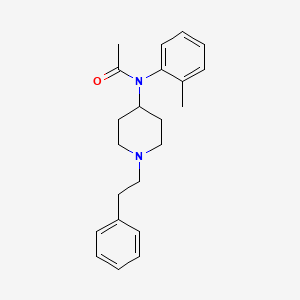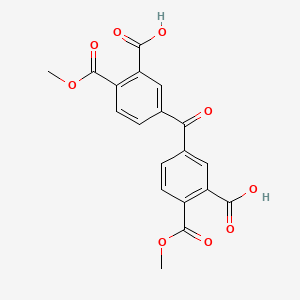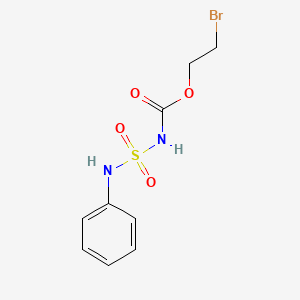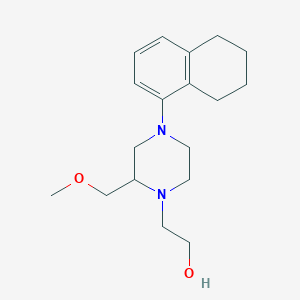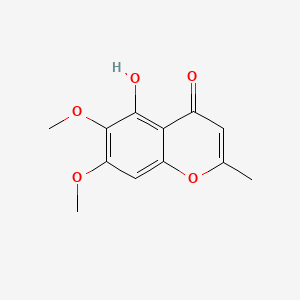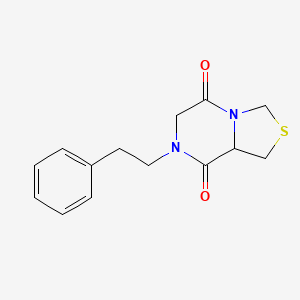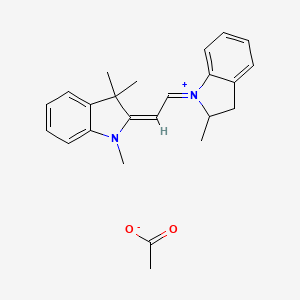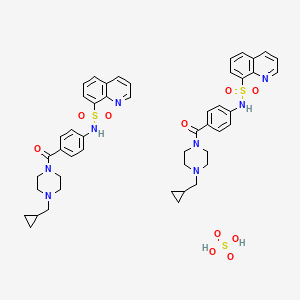
Mitapivat hemisulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mitapivat hemisulfate, sold under the brand name Pyrukynd, is a medication used to treat hemolytic anemia in adults with pyruvate kinase deficiency . It is an oral, allosteric activator of pyruvate kinase, an enzyme crucial for the survival of red blood cells . This compound enhances glycolytic pathway activity, improving adenosine triphosphate (ATP) levels and reducing 2,3-diphosphoglycerate (2,3-DPG) levels .
Métodos De Preparación
Mitapivat hemisulfate can be synthesized through various routes. One method involves the reaction of Mitapivat with sulfuric acid to form the hemisulfate salt . The process typically involves dissolving Mitapivat in a suitable solvent like dimethyl sulfoxide, followed by the addition of sulfuric acid under controlled conditions to obtain the hemisulfate salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Mitapivat hemisulfate undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions can alter the functional groups present in the compound, affecting its activity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Hydrolysis: This reaction can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Aplicaciones Científicas De Investigación
Mitapivat hemisulfate has several scientific research applications:
Chemistry: It is used to study enzyme activation and the glycolytic pathway.
Biology: Researchers use it to investigate red blood cell metabolism and related disorders.
Medicine: It is primarily used to treat hemolytic anemia in adults with pyruvate kinase deficiency.
Mecanismo De Acción
Mitapivat hemisulfate binds to and activates pyruvate kinase, thereby enhancing glycolytic pathway activity . This activation improves ATP levels and reduces 2,3-DPG levels, which are crucial for red blood cell survival . The compound’s mechanism involves allosteric binding to the pyruvate kinase enzyme, improving its stability and activity . This leads to increased ATP production and extended red blood cell lifespan .
Comparación Con Compuestos Similares
Mitapivat hemisulfate is unique due to its specific activation of pyruvate kinase. Similar compounds include:
AG-348: Another pyruvate kinase activator with similar effects.
PKR-in-1: A compound that also targets pyruvate kinase but may have different binding properties and efficacy.
This compound stands out due to its clinical approval and demonstrated efficacy in treating pyruvate kinase deficiency .
Propiedades
Número CAS |
2329710-91-8 |
|---|---|
Fórmula molecular |
C48H54N8O10S3 |
Peso molecular |
999.2 g/mol |
Nombre IUPAC |
N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide;sulfuric acid |
InChI |
InChI=1S/2C24H26N4O3S.H2O4S/c2*29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22;1-5(2,3)4/h2*1-5,8-12,18,26H,6-7,13-17H2;(H2,1,2,3,4) |
Clave InChI |
XNNUNDNGUZFBHS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


